hemoglobin Woodville
Description
Contextualization of Hemoglobin Variants within Protein Science
The study of hemoglobin variants provides invaluable insights into the fundamental principles governing protein structure-function relationships, protein folding, stability, and the molecular basis of allosteric regulation themedicalbiochemistrypage.orguptodateonline.irnih.govrcsb.org. Even single amino acid substitutions can perturb the delicate balance of interactions within the hemoglobin tetramer, affecting its ability to bind and release oxygen efficiently nih.govrcsb.org. Analyzing these naturally occurring "experiments" allows researchers to understand the critical roles of specific residues and structural motifs uptodateonline.irnih.gov.
Current State of Knowledge and Research Gaps Pertaining to Hemoglobin Woodville
This compound is characterized by a specific point mutation at codon 6 of the alpha1 gene, resulting in the substitution of aspartic acid (Asp) with tyrosine (Tyr) at position 6 (A4) of the alpha 2 globin chain psu.edutandfonline.comnih.govnii.ac.jphmdb.canih.gov. This variant was reported to constitute approximately 9% of the total hemoglobin in heterozygous individuals psu.edutandfonline.com. Early structural analysis involved techniques such as tryptic digestion and fingerprinting psu.edu. Functional studies indicated a slightly increased oxygen affinity and normal stability for this variant psu.edu. Electrophoretic analysis at pH 9.2 showed a slow-moving component, although it did not separate from Hemoglobin A on citrate (B86180) agar (B569324) electrophoresis psu.edu. Despite these initial findings, detailed biochemical and structural characterization beyond the initial reports appears limited in readily available literature. Research gaps exist in comprehensively understanding the precise molecular mechanisms by which the Asp to Tyr substitution at this specific position influences the local protein environment, the interaction with the heme group, and the subtle effect on oxygen binding affinity. Further high-resolution structural studies and detailed functional analyses could provide a more complete picture.
Scope and Objectives of Academic Inquiry into this compound
The scope of academic inquiry into this compound is centered on elucidating the molecular consequences of the α6(A4) Asp→Tyr substitution. Objectives include a detailed biochemical characterization of the variant hemoglobin molecule, potentially involving advanced spectroscopic techniques to probe the electronic and structural properties of the heme environment, and precise measurements of oxygen binding kinetics and equilibria. High-resolution structural determination using techniques like X-ray crystallography or cryo-electron microscopy could reveal how the tyrosine substitution at position A4 affects the local protein conformation and its interactions with neighboring residues and the heme group. Furthermore, comparative studies with other alpha-globin variants at or near the A helix could provide broader insights into the structural and functional roles of this region.
Detailed Research Findings on this compound
Based on published research, the primary findings regarding this compound can be summarized as follows:
| Feature | Detail | Source(s) |
| Mutation | α6(A4) Aspartic acid → Tyrosine | psu.edutandfonline.comnih.govnii.ac.jphmdb.canih.gov |
| Globin Chain Affected | Alpha 2 (encoded by alpha1 gene) | psu.edutandfonline.comnih.gov |
| Percentage in Heterozygotes | ~9% of total hemoglobin | psu.edutandfonline.com |
| Electrophoretic Mobility (pH 9.2) | Slow-moving, near Hb F | psu.edu |
| Electrophoretic Mobility (Citrate Agar) | Did not separate from Hb A | psu.edu |
| Oxygen Affinity | Slightly increased | psu.edu |
| Stability | Normal | psu.edu |
| Structural Analysis Methods | Tryptic digestion, fingerprinting | psu.edu |
| Occurrence | Identified in a Vietnamese family | psu.edutandfonline.com |
Table 1: Summary of Key Characteristics of this compound
| Feature | Detail |
| Mutation | α6(A4) Aspartic acid → Tyrosine |
| Globin Chain Affected | Alpha 2 (encoded by alpha1 gene) |
| Percentage in Heterozygotes | ~9% of total hemoglobin |
| Electrophoretic Mobility (pH 9.2) | Slow-moving, near Hb F |
| Electrophoretic Mobility (Citrate Agar) | Did not separate from Hb A |
| Oxygen Affinity | Slightly increased |
| Stability | Normal |
| Structural Analysis Methods | Tryptic digestion, fingerprinting |
| Occurrence | Identified in a Vietnamese family |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Hemoglobin | 10806055 |
| Aspartic acid | 605 |
| Tyrosine | 1153 |
Properties
CAS No. |
102641-40-7 |
|---|---|
Molecular Formula |
C18H24N2O |
Synonyms |
hemoglobin Woodville |
Origin of Product |
United States |
Historical and Methodological Perspectives on Hemoglobin Woodville Discovery and Initial Characterization
Chronology of Identification and First Reports
Hemoglobin Woodville was identified and first reported in the mid-1980s. One of the initial reports details its detection in a Vietnamese woman during antenatal and cord blood screening programs for families of South East Asian origin. nih.gov This finding was also presented as an abstract at the 29th Meeting of the Royal College of Pathologists of Australia in 1983, followed by a more detailed publication in the journal Hemoglobin in 1986. psu.edu Another report from 2006 describes its identification in a 28-year-old healthy female in Thailand, highlighting its rarity. nih.gov
Early Biochemical Delineation and Presumptive Assignment
Initial biochemical studies characterized this compound by its electrophoretic mobility, which differed from normal adult hemoglobin (Hemoglobin A). nih.govhelena.com This difference in migration pattern on electrophoresis gels provided the first clue to its altered structure. Presumptive assignment of a hemoglobin variant often relies on its migration pattern compared to known variants under different electrophoretic conditions. nih.gov
Structural analysis was crucial in delineating the specific alteration in this compound. These early analyses demonstrated a substitution of aspartic acid (Asp) by tyrosine (Tyr) at the alpha-6 (A4) position of the alpha-globin chain. nih.govnih.govresearchgate.net This specific amino acid change is denoted as α26(A4) Asp → Tyr. nih.govnih.govresearchgate.nettandfonline.comnii.ac.jp The variant was found to constitute approximately 9% of the total hemoglobin in the initially reported case. nih.govresearchgate.net Hematological data on the individual with this variant were reported as normal, with no apparent clinical or pathological findings directly associated with its presence in the heterozygous state. nih.govresearchgate.netnih.gov
Evolution of Methodologies in Initial Variant Characterization (e.g., Early Electrophoretic and Chromatographic Observations)
The initial characterization of hemoglobin variants, including this compound, heavily relied on electrophoretic and chromatographic techniques. Electrophoresis, particularly using alkaline buffers and support media like cellulose (B213188) acetate (B1210297), was a primary method for separating hemoglobins (B146990) based on their charge differences resulting from amino acid substitutions. helena.com Different hemoglobin variants migrate at different rates, allowing for their initial detection and differentiation from Hemoglobin A. helena.com
However, electrophoresis alone could not always definitively identify a variant, as different structural changes could result in similar electrophoretic mobilities. helena.com Therefore, these observations were often supplemented by other procedures. Chromatography, such as ion exchange chromatography, also played a role in separating hemoglobin components based on charge and other properties. helena.comresearchgate.net The combination of different electrophoretic and chromatographic methods, sometimes under varying pH conditions (e.g., acid pH citrate (B86180) agar (B569324) electrophoresis), helped to further differentiate variants and provided a presumptive identification. helena.com
Further structural studies, which evolved over time, were necessary for definitive characterization and precise identification of the amino acid substitution. While early methods provided crucial initial insights, the later application of molecular techniques, such as DNA analysis, allowed for the characterization of the underlying genetic mutation causing the amino acid change, as seen in a 2006 study that characterized this compound at the molecular level. nih.gov
Table 1: Key Characteristics of this compound
| Characteristic | Description |
| Globin Chain Affected | Alpha-globin chain |
| Amino Acid Substitution | Aspartic acid (Asp) to Tyrosine (Tyr) |
| Position | Alpha-6 (A4) |
| Notation | α26(A4) Asp → Tyr |
| Electrophoretic Mobility | Different from Hemoglobin A |
| Associated Phenotype | Generally asymptomatic in heterozygous state |
Molecular Genetic Basis of Hemoglobin Woodville
Identification of the Specific Globin Gene Locus
Hemoglobin Woodville is an alpha-globin variant, meaning it affects the alpha-globin chain of hemoglobin. nih.gov In humans, the alpha-globin genes are located within a cluster on the short arm of chromosome 16, specifically at locus 16p13.3. drugbank.comsmj.org.sa This cluster contains two functional alpha-globin genes, HBA1 and HBA2, which are nearly identical in their coding sequences. drugbank.comsmj.org.sawikipedia.orgnih.govgenecards.orgmedlineplus.gov The HBA2 gene is typically expressed at a slightly higher level than HBA1. wikipedia.orgnih.govnih.gov this compound is caused by a mutation in the alpha1 gene (HBA1). nih.govresearchgate.netresearchgate.net
Precise Nucleotide Sequence Mutation(s) and Their Designation
The specific mutation responsible for this compound is a point mutation in codon 6 of the alpha-globin gene. nih.govresearchgate.netresearchgate.net This mutation involves a change in the nucleotide sequence from GAC to TAC. nih.gov This nucleotide substitution results in an amino acid change at position 6 of the alpha-globin chain, where aspartic acid (Asp) is replaced by tyrosine (Tyr). nih.govpsu.eduhmdb.ca The designation for this variant is α2 6(A4); Asp → Tyr. nih.gov The presumed mutation at the DNA level is GAC->TAC, occurring in either the alpha2 or alpha1 gene, though it has been specifically attributed to the alpha1 gene. nih.govresearchgate.netresearchgate.netpsu.edu
Here is a summary of the mutation:
| Gene | Codon | Nucleotide Change | Amino Acid Change | Position | Helix Designation |
| HBA1 | 6 | GAC → TAC | Asp → Tyr | 6 | A4 |
Consequences of the Mutation on mRNA Transcription and Translation Fidelity
The point mutation from GAC to TAC at codon 6 of the HBA1 gene affects the mRNA sequence transcribed from this gene. During transcription, the DNA sequence is used as a template to create a complementary mRNA molecule. bioninja.com.auweebly.comsavemyexams.com The GAC codon in the DNA (coding strand) corresponds to a CUG codon in the mRNA. The mutated TAC sequence in the DNA will be transcribed into a UAC codon in the mRNA.
During translation, ribosomes read the mRNA sequence in codons (sets of three nucleotides) and recruit corresponding tRNA molecules carrying specific amino acids. bioninja.com.auweebly.com The original CUG codon codes for aspartic acid. The mutated UAC codon codes for tyrosine. libretexts.org Therefore, the consequence of this nucleotide substitution is the incorporation of tyrosine instead of aspartic acid at the sixth position of the alpha-globin protein chain during translation. nih.govpsu.eduhmdb.ca This single amino acid substitution represents a change from a negatively charged amino acid (aspartic acid) to a neutral, aromatic amino acid (tyrosine). Such a change in amino acid sequence can potentially alter the structure and function of the resulting hemoglobin molecule. libretexts.orgclaytonschools.net While the exact impact on mRNA transcription fidelity for this compound is not explicitly detailed in the provided information, point mutations can sometimes affect transcription rates or mRNA stability, in addition to altering the coding sequence for translation. The primary documented consequence is the altered amino acid sequence of the alpha-globin chain.
Investigation of Allelic Variation and Haplotype Linkage in this compound Carriers
Absence of Reported Homozygous or Double Heterozygous Individuals for this compound
According to the available information, homozygous or double heterozygous individuals for this compound have not been reported thus far. researchgate.netnih.gov this compound in the heterozygous state is described as asymptomatic. researchgate.netnih.gov This suggests that inheriting one copy of the gene with the this compound mutation and one normal alpha-globin gene copy does not lead to significant clinical manifestations. The lack of reported homozygous (inheriting two copies of the this compound mutation) or double heterozygous individuals (inheriting the this compound mutation and another relevant hemoglobinopathy mutation on the other allele) might suggest potential embryonic lethality or a very rare occurrence, although the exact reasons are not specified in the provided text. The clinical picture in heterozygous carriers is typically normal. psu.edu
Structural Elucidation of Hemoglobin Woodville at the Molecular Level
Primary Structure Analysis: Identification of the Specific Amino Acid Substitution (e.g., Aspartic Acid to Tyrosine at alpha 6(A4))
The defining characteristic of Hemoglobin Woodville at the primary structure level is a single amino acid substitution in the alpha-globin chain. This mutation occurs at position 6, which is located in the A helix at the fourth position (A4) according to the standard hemoglobin helix notation psu.edutandfonline.comresearchgate.netresearchgate.net. The substitution involves the replacement of aspartic acid (Asp) with tyrosine (Tyr) psu.edutandfonline.comnih.govtandfonline.com. This specific change is denoted as α6(A4)Asp→Tyr psu.edutandfonline.com. The presumed underlying genetic mutation is a GAC to TAC transversion in the alpha-globin gene psu.edu. Structural analysis techniques, such as tryptic digestion, peptide fingerprinting, and amino acid analysis, were historically used to identify this substitution psu.edu.
Table 1: Primary Structure Mutation in this compound
| Globin Chain | Position | Helix Position | Original Amino Acid | Substituted Amino Acid | Notation | Presumed Codon Change |
| Alpha (α) | 6 | A4 | Aspartic Acid (Asp) | Tyrosine (Tyr) | α6(A4)Asp→Tyr | GAC → TAC |
Predicted and Experimentally Derived Secondary Structure Perturbations in the Vicinity of the Mutation
Hemoglobin's secondary structure is predominantly composed of alpha helices, connected by short non-helical segments alevelbiology.co.ukumass.eduproteopedia.org. The substitution at position 6 (A4) of the alpha chain occurs within the A helix psu.edu. Aspartic acid is a negatively charged, hydrophilic amino acid, while tyrosine is an aromatic, polar, but uncharged amino acid. The replacement of a charged residue with a bulky aromatic one in an alpha helix can potentially introduce localized perturbations in the helical structure due to changes in side-chain interactions and packing. While detailed experimental data specifically on secondary structure changes in this compound is limited in the provided search results, studies on other hemoglobin variants and general protein structure principles suggest that such a substitution within a helical segment can affect local backbone dihedral angles and hydrogen bonding patterns, potentially altering the stability or precise conformation of the A helix.
Impact on Tertiary and Quaternary Hemoglobin Structure: Globin Folding and α1β1/α2β2 Dimer Interactions
The α6(A4) position in the alpha chain is reported to be external and partly buried, and in wild-type hemoglobin, α6 Asp is involved in a salt linkage with α127 Lys of the same alpha chain psu.edutandfonline.com. This salt bridge contributes to stabilizing the deoxy (T) state of hemoglobin tandfonline.com. The substitution of aspartic acid with tyrosine in this compound is expected to disrupt this specific salt bridge interaction within the alpha subunit tandfonline.com. The loss of this stabilizing interaction in the deoxy state can influence the equilibrium between the tense (T) and relaxed (R) quaternary states of the hemoglobin tetramer, potentially shifting the balance towards the R state tandfonline.comproteopedia.orgmedicinescience.org.
Computational Modeling and Molecular Dynamics Simulations for Structural Insight
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating protein structure, dynamics, and the impact of mutations at an atomic level medicinescience.orgpsu.edunih.govresearchgate.netresearchgate.net. These techniques can provide insights into conformational changes, flexibility, and inter-atomic interactions that are difficult to observe experimentally nih.govresearchgate.net. While the provided search results mention the use of computational modeling and MD simulations for studying hemoglobin in general, including wild-type Hemoglobin A and sickle cell hemoglobin (HbS), there is no specific mention of computational studies focused solely on this compound medicinescience.orgpsu.edunih.govresearchgate.netresearchgate.netbrown.edusquarespace.comresearchgate.netelifesciences.orgescholarship.org.
However, applying these techniques to this compound could involve:
Predicting the structural consequences of the Asp→Tyr substitution: Modeling the mutated alpha chain and the complete tetramer to predict changes in local conformation, helix packing, and subunit interfaces.
Simulating the dynamics of the variant: Running MD simulations to observe the flexibility and stability of this compound compared to Hemoglobin A, particularly focusing on the region around the mutation and the α1-α1 interface.
Analyzing the impact on salt bridges and hydrogen bonds: Quantifying the formation and stability of the α6-α127 salt bridge (or its absence) and other key interactions in the variant.
Investigating the T to R state transition: Simulating the allosteric transition to understand how the mutation affects the structural changes associated with oxygen binding.
Such computational studies, if performed, would complement experimental findings and provide a more detailed understanding of how the α6(A4)Asp→Tyr substitution influences the complex structural dynamics of hemoglobin.
Comparative Structural Analysis with Wild-Type Hemoglobin A and Other Pathophysiologically Relevant Hemoglobin Variants
Comparing the structural properties of this compound with wild-type Hemoglobin A and other hemoglobin variants provides crucial context for understanding the functional and clinical implications of the α6(A4)Asp→Tyr mutation.
Comparison with Other Pathophysiologically Relevant Hemoglobin Variants: this compound is one of several variants occurring at the α6 (A4) position, including Hb Sawara (Asp→Ala), Hb Dunn (Asp→Asn), Hb Ferndown (Asp→Val), and Hb Boyle Heights (Asp→0, a deletion) tandfonline.comlcms.cz. These variants at the same position highlight the importance of α6 Asp in maintaining normal hemoglobin structure and function, particularly its role in the salt bridge with α127 Lys tandfonline.com. Variants that disrupt this salt bridge tend to have increased oxygen affinity tandfonline.com.
Comparing this compound to variants causing significant pathology, such as Hemoglobin S (HbS), which causes sickle cell disease, further emphasizes the range of structural consequences from different mutations rcsb.orgwikipedia.org. HbS results from a single substitution (β6 Glu→Val) that creates a hydrophobic patch on the beta subunit, leading to polymerization of deoxyHbS and red blood cell sickling rcsb.org. This is a stark contrast to the relatively innocuous nature of this compound, where the structural changes primarily affect oxygen affinity without causing severe aggregation or instability tandfonline.comnih.govtandfonline.com.
Another point of comparison could be with unstable hemoglobin variants, such as Hemoglobin Lufkin, which can lead to the formation of inclusion bodies researchgate.net. This compound, in contrast, has been reported to show no apparent instability in standard tests tandfonline.com.
Table 2: Comparative Features of Hemoglobin Variants
| Feature | Hemoglobin A (Wild-Type) | This compound | Hemoglobin S (HbS) | Hemoglobin Lufkin |
| Primary Mutation | None | α6(A4)Asp→Tyr | β6(A3)Glu→Val | β29(B11)Gly→Asp |
| Affected Chain | None | Alpha | Beta | Beta |
| Key Structural Impact | Stable T state salt bridge (α6-α127) | Disrupted α6-α127 salt bridge | Hydrophobic patch leading to polymerization | Unstable, forms inclusion bodies |
| Oxygen Affinity | Normal | Slightly Increased psu.edutandfonline.com | Reduced (in deoxy state) | Increased at acid pH researchgate.net |
| Clinical Presentation | Normal | Asymptomatic in heterozygotes tandfonline.comnih.govtandfonline.com | Severe (sickle cell disease) | Mild chronic hemolytic anemia (often) researchgate.net |
| Stability | Normal | Normal tandfonline.com | Reduced (polymerizes when deoxygenated) | Unstable researchgate.net |
The structural analysis of this compound, in comparison to both the wild-type and other variants, underscores how specific amino acid substitutions, even at the same position, can lead to a spectrum of structural and functional consequences, ranging from subtle alterations in oxygen affinity to severe protein instability and disease.
Biophysical and Functional Characterization of Isolated Hemoglobin Woodville
Oxygen Binding Affinity and Cooperativity: In Vitro Assays (e.g., P50, Hill Coefficient)
In vitro studies of Hemoglobin Woodville have indicated a slightly increased oxygen affinity compared to normal adult hemoglobin (Hb A). psu.edu Oxygen binding affinity is typically quantified by the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 signifies a higher oxygen affinity, meaning the hemoglobin binds oxygen more readily. Conversely, a higher P50 indicates lower affinity and facilitates oxygen release to tissues. ucl.ac.ukacutecaretesting.org The Hill coefficient is a measure of cooperativity in oxygen binding, reflecting the interaction between the four subunits of the hemoglobin molecule. A standard Hill coefficient for Hb A is typically around 2.8-3.0, indicating positive cooperativity where the binding of one oxygen molecule increases the affinity of the remaining sites. unibz.it While specific numerical values for the P50 and Hill coefficient of isolated this compound were not detailed in the examined literature, the reported "slightly increased oxygen affinity" suggests a leftward shift in the oxygen dissociation curve relative to Hb A. psu.edu
Heme-Globin Interaction Dynamics and Stability of this compound (in vitro)
The stability of hemoglobin is intrinsically linked to the dynamic interaction between the heme group and the surrounding globin chains. Mutations that affect the areas involved in heme attachment can lead to unstable hemoglobin variants and potentially result in the loss of heme from the globin. nih.govnih.gov In vitro studies on general hemoglobin have shown that the heme-globin linkage is strengthened in alpha-beta dimers compared to isolated chains, highlighting the importance of inter-chain interactions for stability. nih.gov The binding of heme to nascent globin chains during synthesis also appears to be crucial for proper folding and stability. haematologica.org Despite the amino acid substitution, this compound has been reported to exhibit normal stability. psu.edu This suggests that the alpha6(A4)Asp->Tyr mutation, while affecting oxygen affinity, does not significantly disrupt the critical interactions necessary for maintaining the structural integrity and preventing heme loss in the isolated protein under standard in vitro conditions. Factors such as membrane phospholipid composition and cholesterol content have also been shown to influence the stability of hemoglobin in artificial red blood cell systems, affecting interactions between hemoglobin and lipid bilayers. nih.gov
Allosteric Regulation Mechanisms and Response to Modulators (e.g., 2,3-Bisphosphoglycerate (B1242519), pH, Chloride Ions) in Purified Systems
Hemoglobin's oxygen affinity is subject to allosteric regulation by several physiological modulators, including 2,3-bisphosphoglycerate (2,3-BPG), pH, and chloride ions. jumedicine.comgoogle.comnih.gov These effectors bind to sites distinct from the oxygen-binding sites and stabilize the low-affinity T (tense) state of hemoglobin, thereby promoting oxygen release to tissues. wikipedia.orgbyjus.com 2,3-BPG, the most important organic phosphate (B84403) regulator in red blood cells, binds specifically to the central cavity of deoxyhemoglobin. jumedicine.comfrontiersin.org Hydrogen ions (low pH) and chloride ions also contribute to stabilizing the T state. jumedicine.comgoogle.com
Given that this compound exhibits a slightly increased oxygen affinity psu.edu, it is plausible that its interaction with these allosteric modulators might be subtly altered compared to Hb A. However, specific data on the quantitative response of isolated this compound to varying concentrations of 2,3-BPG, pH shifts (Bohr effect), or chloride ions were not available in the provided information. Studies on general hemoglobin demonstrate that in the presence of 2,3-BPG, the P50 increases, indicating decreased oxygen affinity. jumedicine.com Changes in pH also influence oxygen affinity, with a decrease in pH (increased H+ concentration) leading to a rightward shift of the oxygen dissociation curve (increased P50). jumedicine.comnih.gov Chloride ions interact with specific residues on the hemoglobin molecule, further stabilizing the T state. jumedicine.com Future research on isolated this compound could focus on characterizing its specific allosteric regulatory profile.
Spectroscopic Characterization of this compound (e.g., UV-Vis, Circular Dichroism, EPR)
Spectroscopic techniques such as UV-Visible (UV-Vis) absorption spectroscopy, Circular Dichroism (CD), and Electron Paramagnetic Resonance (EPR) are powerful tools for characterizing the structural and electronic properties of hemoglobin and its variants. UV-Vis spectroscopy can provide information about the heme environment and its ligation state through characteristic absorption bands like the Soret band. researchgate.netnih.gov Circular Dichroism spectroscopy is sensitive to the secondary structure of proteins (far-UV CD) and can also probe the chiral environment of the heme group (visible CD). nih.govcore.ac.ukwikipedia.org Changes in CD spectra can indicate conformational changes or denaturation. wikipedia.org EPR spectroscopy is particularly useful for studying the electronic spin state and coordination environment of the heme iron, especially in the ferric (Fe3+) state. nih.govescholarship.org
While the provided search results discuss the application of these spectroscopic methods to hemoglobin and other heme-containing proteins researchgate.netnih.govcore.ac.ukwikipedia.orgescholarship.org, specific spectroscopic data for isolated this compound were not found. Such studies on this compound would be valuable to understand how the alpha6(A4)Asp->Tyr substitution might subtly alter the heme pocket environment, protein secondary and tertiary structure, and the electronic properties of the heme iron, potentially providing a structural basis for the observed slightly increased oxygen affinity.
Thermal Stability and Denaturation Profiles of the Isolated Protein
The thermal stability of a protein refers to its resistance to unfolding or denaturation upon exposure to elevated temperatures. Denaturation of hemoglobin can lead to the precipitation of unstable variants and the formation of inclusion bodies. nih.govnih.govcloudfront.net In vitro studies using heat denaturation assays are commonly employed to assess hemoglobin stability. For example, heating normal hemolysates at 50°C for a set period can cause precipitation. nih.govnih.gov The extent of precipitation is an indicator of instability.
This compound has been reported to have normal stability. psu.edu This suggests that despite the amino acid substitution, its thermal denaturation profile is likely comparable to that of Hb A under typical assay conditions. Factors such as pH and the presence of ligands can influence the thermal stability of hemoglobin. nih.govnih.govcloudfront.netsciopen.com For instance, conversion to methemoglobin can increase the rate of alkali denaturation, while the presence of ligands like cyanide can decrease heat precipitation. nih.govnih.gov Although specific thermal denaturation curves or quantitative stability data for isolated this compound were not presented in the available information, the qualitative assessment of "normal stability" indicates that the mutation does not render the protein significantly more susceptible to thermal denaturation compared to normal hemoglobin.
Advanced Methodologies for the Detection and Biochemical Characterization of Hemoglobin Woodville
Electrophoretic and Chromatographic Techniques
Electrophoretic and chromatographic methods are fundamental in the initial screening and separation of hemoglobin variants based on differences in charge and/or size.
Cellulose (B213188) Acetate (B1210297) Electrophoresis: Cellulose acetate electrophoresis is a widely used method for the separation of hemoglobins (B146990) in alkaline buffers (pH 8.2-8.6). nih.govhelena.com This technique separates common hemoglobin variants like HbA, HbF, HbS, and HbC, and many other mutants based on their charge. helena.com It is considered a primary method for separating and identifying hemoglobinopathies. helena.com Hemoglobin Woodville, due to its amino acid substitution, shows altered electrophoretic mobility compared to normal hemoglobin A. In cellulose acetate electrophoresis, this compound has been reported to migrate slower towards the anode than HbA. chapman.edu
Isoelectric Focusing (IEF): Isoelectric focusing separates proteins based on their isoelectric point (pI), the pH at which a protein carries no net electrical charge. dominican.eduresearchgate.netlonzabio.jp In IEF, proteins migrate through a pH gradient until they reach their pI and stop focusing. dominican.eduresearchgate.net IEF offers better resolution than traditional hemoglobin electrophoresis and is useful for distinguishing between various hemoglobin variants. dominican.edu It can reveal a band with a clearly different isoelectric point or an abnormal aspect of the HbA band, suggesting the presence of a variant. nih.gov IEF is a recommended strategy for the detection and characterization of abnormal hemoglobins, particularly for identifying rare variants. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used automated method for the separation and quantification of hemoglobin variants. nih.govnih.govresearchgate.netmlo-online.comgoogle.com In HPLC, hemoglobin samples are separated based on charge using a resin column. mlo-online.com Hemoglobin variants elute from the column at specific retention times, which can be used for their identification. google.comwipo.int HPLC is effective in identifying elevated HbA2 levels in beta-thalassemia and common hemoglobin variants. mlo-online.com It has been used in the characterization of this compound. researchgate.netresearchgate.net HPLC systems can provide high-resolution separation, allowing for the distinction of variants that may co-migrate on electrophoresis. nih.govmlo-online.com
Capillary Electrophoresis (CE): Capillary electrophoresis is another automated technique used for the separation of hemoglobin variants. nih.govnih.govmlo-online.comnih.govsebia.com CE separates hemoglobins based on electroosmotic flow and electrophoretic mobility in an alkaline buffer. mlo-online.com This technique offers high-resolution separation, improved quantitation, and tightly controlled migration, enabling the distinction of individual variants. sebia.com CE can differentiate hemoglobins associated with alpha-thalassemias, such as Hb Bart's and Hb H, from other hemoglobin variants. nih.gov It is considered a valuable tool for measuring HbA1c and can detect hemoglobin variants, although final identification often requires additional testing. nih.govpsu.edu CE is a recommended method for the detection and characterization of abnormal hemoglobins, particularly in combination with CE-HPLC and IEF. nih.govnih.gov
Mass Spectrometry Approaches
Mass spectrometry (MS) techniques provide highly accurate mass measurements of intact proteins or peptides, which are crucial for confirming amino acid substitutions and characterizing hemoglobin variants. lcms.cznih.govchl.co.nz
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the analysis of intact proteins and peptides. lcms.cznih.govresearchgate.net In ESI-MS, a sample solution is sprayed through a charged needle, producing highly charged droplets that evaporate, releasing charged protein or peptide ions into the gas phase. These ions are then analyzed by a mass analyzer to determine their mass-to-charge ratio (m/z). lcms.cz ESI-MS analysis of denatured and desalted blood samples can provide the molecular weights of globin chains, allowing for the detection of variants based on mass anomalies. lcms.cznih.gov This technique requires only a small amount of blood and can be applied to aged or hemolyzed samples. nih.gov ESI-MS has played a significant role in identifying hemoglobin variants. lcms.cz
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another soft ionization technique used for the analysis of large biomolecules, including proteins. ncl.edu.twnih.govmdpi.com In MALDI-TOF MS, the sample is mixed with a matrix material and spotted onto a target plate. A laser pulse is directed at the sample, causing the matrix to absorb the energy and vaporize, transferring charge to the analyte molecules and propelling them into the mass analyzer. nih.gov The time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio. nih.gov MALDI-TOF MS can be used to characterize hemoglobin variants by analyzing intact globin chains or tryptic peptides. ncl.edu.twnih.gov It has been successfully applied to the analysis of this compound. ncl.edu.tw A method using a polyurethane membrane as a sample support for MALDI-TOF MS has been developed, allowing for minimal invasive sample collection and off-site analysis. nih.gov
Top-Down Proteomics and Electron Transfer Dissociation (ETD) for Variant Identification
Top-down proteomics involves the analysis of intact proteins without prior enzymatic digestion. nih.govcreative-proteomics.comnih.gov This approach allows for the direct measurement of the molecular mass of proteins and the identification of co-occurring proteoforms and post-translational modifications. nih.govcreative-proteomics.com Electron Transfer Dissociation (ETD) is a fragmentation method used in tandem mass spectrometry (MS/MS) that is particularly useful for the analysis of multiply-charged ions, such as those produced from intact proteins. nih.govnih.govwikipedia.orgwaters.com ETD induces fragmentation along the protein backbone, generating c- and z-ions, while preserving labile post-translational modifications. nih.govwikipedia.org This technique is advantageous for fragmenting longer peptides or entire proteins and is important for top-down proteomics. nih.govwikipedia.org Top-down MS using ETD can be used to quickly and reliably identify mass changes in a targeted protein sequence and characterize unknown samples. nih.gov While general applications of top-down proteomics and ETD to hemoglobin variants are documented, specific detailed research findings on the application of these techniques solely for the characterization of this compound were not prominently found in the provided search results. However, the principles apply to the characterization of any hemoglobin variant by providing detailed fragmentation information of the intact or large protein fragments.
Peptide Mapping and Amino Acid Analysis for Definitive Characterization
Peptide mapping involves the enzymatic digestion of a protein into smaller peptide fragments, typically using trypsin. researchgate.netchl.co.nzresearchgate.netelementlabsolutions.com The resulting peptides are then separated by chromatography (e.g., HPLC) and analyzed by mass spectrometry. chl.co.nzelementlabsolutions.com By comparing the peptide map of a variant hemoglobin to that of normal hemoglobin, altered peptides can be identified. chl.co.nz Mass analysis of these variant peptides can pinpoint the location of the amino acid substitution. chl.co.nz Peptide mapping provides side-specific information on amino acid substitutions and post-translational modifications. elementlabsolutions.com
Table 1: Summary of Electrophoretic and Chromatographic Techniques for Hemoglobin Analysis
| Technique | Principle of Separation | Common Applications | Relevance to this compound |
| Cellulose Acetate Electrophoresis | Charge | Screening for common Hb variants (A, F, S, C) | Used for initial detection based on altered migration. chapman.edu |
| Isoelectric Focusing | pI (Isoelectric Point) | High-resolution separation, detection of rare variants | Useful for distinguishing variants based on pI differences. nih.gov |
| HPLC | Charge/Interaction | Separation and quantification of Hb variants, HbA2, HbF | Used in the characterization and analysis of Hb Woodville. researchgate.netresearchgate.net |
| Capillary Electrophoresis | Charge/Size/Flow | High-resolution separation, HbA2, HbF, variant detection | Provides high resolution and quantitation for variant analysis. sebia.com |
Table 2: Summary of Mass Spectrometry Approaches for Hemoglobin Analysis
| Technique | Ionization Method | Analyte Type | Key Information Provided | Relevance to this compound |
| ESI-MS | Electrospray | Intact proteins, peptides | Molecular weight of globin chains, detection of mass anomalies | Used for rapid identification of variants based on mass shifts in globin chains. lcms.cznih.gov |
| MALDI-TOF MS | Laser Desorption | Intact proteins, peptides | Molecular weight, peptide masses | Applied in the analysis and characterization of Hb Woodville. ncl.edu.tw |
| Top-Down Proteomics (with ETD) | ESI | Intact proteins | Protein sequence, post-translational modifications | Applicable for detailed structural characterization by fragmenting intact globin chains. nih.govnih.gov |
| Peptide Mapping (with MS) | ESI or MALDI | Peptides | Amino acid substitutions, modifications, sequence coverage | Used in structural analysis to pinpoint amino acid changes. researchgate.netchl.co.nzelementlabsolutions.com |
Nucleic Acid Sequencing Technologies for Allele Identification
While protein-based methods identify the hemoglobin variant protein and its structural change, nucleic acid sequencing technologies are essential for identifying the underlying genetic mutation in the globin gene. This compound is caused by a mutation in the alpha 1 globin gene (HBA1) at codon 6, resulting in the aspartic acid to tyrosine substitution. nih.gov
Sanger Sequencing: Sanger sequencing is a widely used method for determining the nucleotide sequence of a DNA fragment. It is a targeted approach that can be used to sequence specific regions of the globin genes where mutations are suspected. nih.govuniprot.org In the case of this compound, Sanger sequencing of the HBA1 gene can confirm the presence of the specific point mutation at codon 6. nih.gov
Next-Generation Sequencing (NGS): Next-generation sequencing technologies allow for high-throughput sequencing of entire genes or even the whole genome. nih.govuniprot.org NGS can be used to screen the alpha-globin genes for known and novel mutations that may cause hemoglobin variants. This is particularly useful in cases where initial protein analysis suggests a variant but the specific mutation is unknown. NGS can identify the precise nucleotide change responsible for the amino acid substitution in this compound.
Molecular analysis, including DNA technology, is increasingly used to study hemoglobin variants with structural defects. nih.gov Direct nucleotide sequencing has been used to detect novel globin gene mutations. researchgate.net The characterization of this compound at the molecular level, identifying the codon 6 mutation in the alpha 1 gene, was achieved using these techniques. nih.gov
Functional Assays for Oxygen Dissociation Curves and Allosteric Parameters
Functional assays are essential for evaluating the oxygen-carrying capacity and allosteric properties of hemoglobin variants. A key functional characteristic is the oxygen dissociation curve, which plots the percentage of hemoglobin saturated with oxygen against the partial pressure of oxygen (PO2). The sigmoid shape of the oxygen dissociation curve for normal hemoglobin reflects its cooperative binding of oxygen, an allosteric phenomenon where the binding of oxygen to one heme site increases the affinity of the other sites for oxygen.
Allosteric parameters, such as the P50 (the partial pressure of oxygen at which hemoglobin is 50% saturated), are quantitative measures of hemoglobin's oxygen affinity. A shift of the oxygen dissociation curve to the left indicates increased oxygen affinity (lower P50), while a shift to the right indicates decreased affinity (higher P50). Factors like pH, carbon dioxide, and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) are known allosteric effectors that influence hemoglobin's oxygen affinity by binding to sites distinct from the oxygen-binding site, stabilizing either the high-affinity (R) or low-affinity (T) state.
Functional studies performed on this compound have indicated a slightly increased oxygen affinity. nih.gov This suggests that the specific amino acid substitution in this compound affects its ability to bind and release oxygen compared to normal hemoglobin. However, detailed quantitative data regarding the oxygen dissociation curve or specific allosteric parameters (such as the precise P50 value or Hill coefficient) for this compound were not available in the provided search results.
Due to the limited availability of specific numerical data for this compound in the provided search results regarding crystallography, NMR, and detailed functional assays, it is not possible to generate specific data tables for this article.
Population Genetics and Epidemiology of Hemoglobin Woodville
Geographic Distribution and Prevalence in Specific Populations (e.g., Southeast Asian origin)
Hemoglobin Woodville was first identified in a Vietnamese woman. nih.govmedicinabuenosaires.com This initial finding suggested a potential association with populations of Southeast Asian origin. Population screening programs have played a crucial role in identifying rare hemoglobin variants like this compound. researchgate.net While large-scale studies specifically focused on the global distribution and prevalence of this compound are limited, its initial detection in a Vietnamese individual highlights Southeast Asia as a region of interest for its occurrence. nih.govmedicinabuenosaires.com Other rare hemoglobin variants have also been identified in various populations worldwide, including those of African, Chinese, Japanese, Ashkenazi Jewish, Italian, Hungarian, Greek, Scottish, Turkish, Spanish, Arabian, Egyptian, Gypsy, and Pomak origins, indicating the diverse geographic landscape of hemoglobinopathies. researchgate.net
Population Screening Studies and Allele Frequencies
Migration Patterns and Dissemination of the this compound Mutation
The spread of hemoglobin variants, including rare ones like this compound, is influenced by historical and contemporary migration patterns. The global distribution of hemoglobin disorders, originally concentrated in tropical and subtropical regions, has expanded due to migration. who.int Studies on other hemoglobin variants, such as Hemoglobin S and Hemoglobin E, demonstrate how migration, including historical events like the slave trade and more recent movements, has contributed to their dissemination across continents. nih.govnih.gov For example, the prevalence of Hemoglobin S in Brazil reflects the diversity of racial origins and interethnic mixing resulting from migration. researchgate.net Similarly, the increasing prevalence of hemoglobinopathies in countries like Italy has been linked to recent immigration from regions where these disorders are widespread, including Southeast Asia. nih.gov While specific studies detailing the migration patterns of individuals carrying the this compound mutation are not provided, its identification in a Vietnamese individual and the broader understanding of hemoglobin variant dissemination suggest that migration plays a role in its geographic presence beyond its likely origin. nih.govmedicinabuenosaires.comnih.gov
Comparative Analysis of Hemoglobin Woodville with Other Hemoglobin Variants
Distinction from Other Alpha-Globin Variants and Common Hemoglobinopathies (e.g., HbS, HbC, HbE)
Hemoglobin Woodville is an alpha-globin chain variant resulting from a substitution of aspartic acid (Asp) by tyrosine (Tyr) at position 6 (α6 Asp→Tyr) psu.edunih.govtandfonline.com. This contrasts with common hemoglobinopathies such as Hemoglobin S (HbS), Hemoglobin C (HbC), and Hemoglobin E (HbE), which are primarily beta-globin chain variants abacusdx.comnih.govmdpi.com.
Specifically:
Hemoglobin S (HbS): Results from a single amino acid substitution in the beta-globin chain where glutamic acid at position 6 is replaced by valine (β6 Glu→Val) nih.gov. This mutation leads to the polymerization of deoxygenated HbS, causing red blood cells to sickle and resulting in sickle cell disease nih.gov.
Hemoglobin C (HbC): Involves a substitution of glutamic acid by lysine (B10760008) at position 6 of the beta-globin chain (β6 Glu→Lys) mdpi.com. HbC is less soluble than normal hemoglobin, leading to increased red blood cell rigidity mdpi.com. While generally milder than HbS, homozygous HbC can cause mild chronic hemolysis mdpi.com.
Hemoglobin E (HbE): Caused by a point mutation in the beta-globin gene leading to a substitution of glutamic acid by lysine at position 26 (β26 Glu→Lys) nih.gov. HbE is common in Southeast Asia and can interact with beta-thalassemia to cause significant clinical phenotypes abacusdx.com.
The molecular basis of Hb Woodville, a mutation in the alpha-globin gene, distinguishes it from these common beta-globin variants psu.edunih.govtandfonline.comabacusdx.comnih.govmdpi.comnih.gov. This difference in the affected globin chain leads to distinct structural and functional consequences. Electrophoretic studies have shown that this compound migrates differently from HbA, appearing as a slow-moving component close to the position of Hb F on electrophoresis at pH 9.2, and it does not separate from Hb A on citrate (B86180) agar (B569324) electrophoresis psu.edu. This electrophoretic behavior is distinct from that of HbS, HbC, and HbE, which have characteristic migration patterns used in their identification abacusdx.comnih.gov. Clinically, this compound is considered a rare innocuous variant, with normal hematological data reported in heterozygotes and no apparent clinical or pathological findings associated with its presence nih.govtandfonline.comnih.govresearchgate.net. This is in stark contrast to the significant morbidity and mortality associated with homozygous HbS or the severe phenotypes resulting from compound heterozygosity for beta-thalassemia and HbS, HbC, or HbE abacusdx.comnih.govmdpi.com.
Similarities and Differences in Structural and Functional Properties with Other Rare Hemoglobin Variants
This compound is one of many rare hemoglobin variants identified worldwide, often through newborn screening or family studies nih.govscielo.br. Like other structural hemoglobin variants, its properties are influenced by the specific amino acid substitution and its location within the globin chain nih.gov. The α6 Asp→Tyr substitution in Hb Woodville occurs at position 6 of the alpha chain, a location described as external and partly buried psu.edu.
Functional studies on this compound have indicated a slightly increased oxygen affinity psu.edu. This altered oxygen binding property is a key functional difference compared to normal hemoglobin (HbA) and other variants. For instance, HbS exhibits reduced oxygen affinity in its deoxygenated state, contributing to polymerization nih.gov. Other rare hemoglobin variants can display a range of functional abnormalities, including altered oxygen affinity (either increased or decreased), altered stability, or a propensity to precipitate nih.gov. The specific impact on oxygen affinity depends on the location and nature of the amino acid substitution and its effect on the hemoglobin molecule's allosteric properties and interaction with ligands like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) nih.govnih.gov.
While detailed comparative structural analyses of Hb Woodville with a wide range of other rare alpha-globin variants are not extensively documented in the provided search results, the general principles of how mutations affect hemoglobin structure and function apply nih.gov. Mutations in the alpha-globin chain can affect alpha-beta dimer interactions, tetramer assembly, heme pocket stability, or the binding of allosteric effectors, all of which can influence oxygen affinity and protein stability nih.gov. The tyrosine substitution at alpha 6 in Hb Woodville, replacing a negatively charged aspartic acid with a larger, aromatic, and neutral residue, likely alters local interactions within the alpha-globin chain or at the alpha-beta interface, leading to the observed increase in oxygen affinity psu.edu.
Molecular Interactions and Potential Synergistic Effects with Co-inherited Globin Gene Mutations (e.g., α-thalassemia, G6PD deficiency)
The co-inheritance of hemoglobin variants with other genetic conditions, particularly thalassemias and enzyme deficiencies like glucose-6-phosphate dehydrogenase (G6PD) deficiency, can modify the clinical phenotype longdom.orgwho.intwho.int. While the provided search results mention the association of this compound with a double point mutation in the G6PD gene in a title researchgate.net, detailed research findings on the specific molecular interactions and synergistic effects of Hb Woodville with co-inherited alpha-thalassemia or G6PD deficiency are limited in the provided snippets.
However, the general principles observed with other hemoglobinopathies can offer insights. Alpha-thalassemia, which involves reduced production of alpha-globin chains, can influence the phenotypic expression of beta-globin variants by altering the balance of globin chain synthesis longdom.org. Similarly, G6PD deficiency, an X-linked enzyme deficiency leading to increased oxidative stress in red blood cells, can exacerbate hemolysis in individuals with certain hemoglobin variants longdom.orgwho.intresearchgate.netjcdr.net. Studies on the co-inheritance of sickle cell trait with alpha-thalassemia and G6PD deficiency have shown complex interactions that can either ameliorate or worsen the clinical severity longdom.orgwho.intwho.int.
Given that this compound is an alpha-globin variant, co-inheritance with alpha-thalassemia could potentially affect the relative proportion of Hb Woodville compared to HbA. Co-inheritance with G6PD deficiency might theoretically increase the susceptibility of red blood cells containing Hb Woodville to oxidative damage, although the clinical significance of this interaction would depend on the stability of Hb Woodville under oxidative stress. The reported normal stability of Hb Woodville in heterozygotes might suggest a limited impact in such cases psu.edu. Further research is needed to specifically investigate the molecular interactions and potential synergistic effects of this compound in individuals who also carry mutations for alpha-thalassemia or G6PD deficiency.
Evolutionary Implications of the α6 Asp→Tyr Substitution in the Context of Globin Evolution
The presence of specific hemoglobin variants in certain populations can provide insights into human migration patterns and the role of natural selection, particularly in areas endemic for malaria longdom.orgwho.intwho.int. The α6 Asp→Tyr substitution leading to this compound has been identified in individuals of Vietnamese origin psu.edunih.govtandfonline.com. The distribution of this variant, although seemingly rare based on current reports, could be a result of genetic drift or, potentially, a selective advantage in certain environments.
The evolutionary persistence of a hemoglobin variant in a population may suggest that it confers some selective advantage, even if it is clinically silent in heterozygotes. For example, the high frequency of HbS, HbC, and HbE in malaria-endemic regions is attributed to the partial protection they offer against severe malaria longdom.orgwho.intwho.int. While there is no direct evidence in the provided results to suggest that this compound confers resistance to malaria or any other specific environmental pressure, the study of rare variants like Hb Woodville contributes to the broader understanding of the genetic diversity of human hemoglobin and the evolutionary forces that shape globin gene variation. Further population genetic studies would be necessary to determine if the α6 Asp→Tyr mutation has been subject to positive selection.
Data Table: Comparison of this compound with Common Hemoglobin Variants
| Feature | This compound | Hemoglobin S (HbS) | Hemoglobin C (HbC) | Hemoglobin E (HbE) |
| Globin Chain Affected | Alpha | Beta | Beta | Beta |
| Amino Acid Position | α6 | β6 | β6 | β26 |
| Amino Acid Change | Asp → Tyr | Glu → Val | Glu → Lys | Glu → Lys |
| Electrophoresis (pH 9.2) | Slow-moving (near Hb F) psu.edu | Slower than HbA nih.gov | Slower than HbA, faster than HbS nih.gov | Slower than HbA abacusdx.com |
| Oxygen Affinity | Slightly increased psu.edu | Reduced (deoxy state) nih.gov | Similar to HbA | Similar to HbA |
| Clinical Significance | Innocuous in heterozygotes nih.govtandfonline.comnih.govresearchgate.net | Sickle cell disease (homozygous), sickle cell trait (heterozygous) nih.gov | Mild chronic hemolysis (homozygous) mdpi.com | Mild microcytosis (heterozygous), HbE-beta-thalassemia abacusdx.com |
Molecular Pathophysiological Insights from Hemoglobin Woodville Studies Excluding Clinical Manifestations
Impact on Erythrocyte Hemoglobin Homeostasis at the Molecular Level
Erythrocyte hemoglobin homeostasis involves the intricate processes of hemoglobin synthesis, folding, assembly, and degradation, maintaining a high concentration of functional hemoglobin within the red blood cell throughout its lifespan. Normal adult hemoglobin (Hb A) is a tetramer composed of two alpha and two beta subunits, each binding a heme group. derangedphysiology.comopentextbc.canih.govmerckmanuals.com The sheer quantity of hemoglobin within erythrocytes (around 330 g/L) necessitates a high degree of molecular stability. derangedphysiology.com Deviations from the normal globin sequence, such as the Asp → Tyr substitution in Hemoglobin Woodville, can potentially affect the stability and behavior of the hemoglobin molecule. Unstable hemoglobin variants can lose solubility, precipitate within the erythrocyte, and lead to cellular damage and premature destruction. researchgate.netfrontiersin.org
Mechanisms of Altered Oxygen Transport Efficiency at the Protein Level (e.g., altered oxygen affinity, cooperativity)
The primary function of hemoglobin is the cooperative binding and transport of oxygen. alevelbiologytutor.comwikipedia.orgaklectures.com This process is mediated by the interaction of oxygen with the ferrous iron in the heme group of each globin subunit. nih.govlumenlearning.comasknature.org The cooperative nature of oxygen binding, characterized by a sigmoidal oxygen-hemoglobin dissociation curve, arises from conformational changes within the hemoglobin tetramer upon oxygen binding, transitioning from a low-affinity "tense" (T) state to a high-affinity "relaxed" (R) state. nih.govalevelbiologytutor.comwikipedia.org
Alterations in the amino acid sequence of globin chains, particularly those affecting the heme pocket or inter-subunit contacts, can modify hemoglobin's oxygen affinity and cooperativity. While specific data for this compound's oxygen binding properties are not provided in the search results, the nature and location of the Asp → Tyr substitution at alpha 6 could potentially influence these characteristics. The residue at position 6 in the alpha chain is located in the A helix, relatively distant from the heme iron and the primary oxygen binding site. However, changes in protein structure in one part of the molecule can propagate and affect other regions, including those involved in oxygen binding and subunit interactions.
Tyrosine is a bulky, aromatic amino acid with a hydroxyl group, differing significantly from the small, acidic side chain of aspartic acid. This substitution could potentially alter the local protein environment, affecting the flexibility or precise positioning of the A helix and its interactions with other parts of the alpha subunit or adjacent beta subunit. Such changes, even if subtle, could theoretically impact the allosteric transitions between the T and R states, thereby influencing oxygen affinity and cooperativity. Without direct experimental measurements of the oxygen-hemoglobin dissociation curve for this compound, its specific effects on oxygen transport efficiency at the protein level remain to be fully characterized.
Analysis of Molecular Events Leading to Altered Cellular Behavior (e.g., cellular stability, if reported at a molecular level)
Changes in the molecular structure of hemoglobin can have profound effects on the behavior and lifespan of erythrocytes, primarily through their impact on cellular stability. Unstable hemoglobin variants are a class of hemoglobinopathies where mutations lead to a reduction in the inherent stability of the hemoglobin molecule. researchgate.netfrontiersin.org This instability can result from weakened interactions between globin subunits or between the heme group and the globin chain, or from disruptions to the secondary or tertiary structure of the globin subunits. frontiersin.org The consequence of this molecular instability is often the precipitation of the abnormal hemoglobin within the red blood cell, forming inclusion bodies. frontiersin.orgwikipedia.org These inclusions can damage the erythrocyte membrane, making the cells more rigid and prone to premature clearance from the circulation, particularly in the spleen, leading to hemolytic anemia. frontiersin.orgwikipedia.org
Future Directions in Hemoglobin Woodville Research
Unresolved Questions in the Molecular and Biophysical Characterization of Hemoglobin Woodville
Detailed kinetic studies of oxygen binding and release for this compound could provide a more comprehensive picture of its functional characteristics beyond a simple measure of increased oxygen affinity. Furthermore, investigating the variant's interaction with key allosteric effectors, such as 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), could reveal how the mutation influences the cooperative binding of oxygen nih.gov. The initial report noted a slightly increased oxygen affinity, and further studies could explore the molecular basis for this observation in detail psu.edu.
Application of Emerging Technologies for Enhanced Structural and Functional Analysis (e.g., Cryo-EM, AI-driven protein folding prediction)
Emerging technologies offer powerful tools to overcome some of the limitations of earlier studies and provide enhanced structural and functional insights into this compound. Cryo-Electron Microscopy (Cryo-EM), for instance, could be employed to determine the high-resolution three-dimensional structure of this compound in different ligation states (e.g., deoxy and oxy). This would provide detailed structural information on how the α6 substitution affects the local protein fold and the relative positions of the alpha and beta subunits within the tetramer. Comparing these structures to wild-type hemoglobin A could illuminate the structural basis for the observed functional differences, such as altered oxygen affinity.
While X-ray crystallography has been a cornerstone of hemoglobin structural studies, Cryo-EM can be particularly useful for studying protein dynamics and conformational ensembles, which might be subtly altered in this compound.
Advanced mass spectrometry techniques, building on recent work demonstrating their utility in identifying hemoglobin variants including Woodville, could be applied for more detailed peptide mapping and post-translational modification analysis of this compound acs.org. This could help rule out or identify any unforeseen modifications associated with the variant that might influence its behavior.
Development of Advanced In Vitro Models for Studying this compound Interactions and Dynamics
Developing advanced in vitro models could facilitate a more controlled and detailed study of this compound's interactions and dynamics. Recombinant expression systems could be utilized to produce purified this compound, allowing for detailed biochemical and biophysical characterization without the presence of other hemoglobin variants. This would enable researchers to study the intrinsic properties of this compound in isolation.
Microfluidic devices and single-molecule techniques could be employed to study the oxygen binding and release kinetics of individual this compound tetramers. These approaches can provide insights into the heterogeneity of functional behavior within a population of hemoglobin molecules that ensemble measurements might obscure.
Furthermore, reconstituting this compound into artificial red blood cell models or liposomes could provide a more physiologically relevant environment to study its behavior and interactions with the red blood cell membrane and intracellular components. This could help assess whether the slightly increased oxygen affinity observed in vitro translates into any subtle effects on oxygen delivery or red cell function in a more complex environment.
Interdisciplinary Approaches to Deeper Understanding of this compound in Protein Biochemistry
A deeper understanding of this compound can be achieved through interdisciplinary approaches integrating protein biochemistry with genetics, cell biology, and computational biology. Genetic studies could involve analyzing the prevalence and inheritance patterns of the this compound mutation in different populations using advanced sequencing techniques. This could provide insights into its origin and spread.
Cell biological studies could investigate the expression levels and stability of the alpha-globin subunit carrying the Woodville mutation within erythroid precursor cells. This could help determine if the mutation affects alpha-globin synthesis or assembly into the hemoglobin tetramer.
Integrating experimental data from biochemical and biophysical studies with computational modeling and simulations can provide a more holistic understanding of this compound. For example, combining structural data from Cryo-EM with molecular dynamics simulations can reveal the dynamic consequences of the mutation.
Furthermore, collaborations between protein biochemists and clinicians who encounter rare hemoglobin variants are crucial for identifying and studying individuals carrying this compound. This would allow for the correlation of in vitro findings with any potential, albeit likely subtle given its innocuous nature, clinical or hematological observations.
Broader Implications of this compound Research for General Hemoglobin Structure-Function Paradigm
Studying the α6(A4) position in this compound contributes to the detailed mapping of functionally important residues within the alpha-globin chain. Understanding why the Asp-to-Tyr substitution at this external and partly buried position leads to a slightly increased oxygen affinity, while other variants at or near this position might have different effects, provides valuable insights into the intricate relationship between sequence, structure, and function in hemoglobin psu.edu.
Comparing the properties of this compound with other alpha-globin variants, particularly those affecting the A helix or the α1-α1 interface, can enhance our understanding of how structural changes propagate through the hemoglobin tetramer and influence allosteric regulation.
Q & A
Q. What are the primary laboratory methods for diagnosing hemoglobin Woodville, and how do they ensure specificity in detection?
this compound is identified through a combination of screening tests (e.g., high-performance liquid chromatography, HPLC) and confirmatory molecular analyses. Screening methods detect abnormal hemoglobin migration patterns, while DNA sequencing or targeted PCR-based assays confirm the presence of the specific β-globin chain mutation (c.206T>C, p.Leu68Pro). Molecular characterization is critical to distinguish it from other hemoglobinopathies with similar electrophoretic profiles .
Q. What is the clinical significance of this compound in heterozygous individuals, and how does its asymptomatic nature impact study design?
Heterozygous carriers of this compound are typically asymptomatic, posing challenges for phenotypic correlation studies. Research should focus on longitudinal cohort studies to monitor potential subclinical effects (e.g., mild hemolysis under oxidative stress) and employ genetic linkage analysis to explore modifier genes that may influence expression. Population screening in regions with high hemoglobinopathy prevalence is recommended to identify carriers and assess allele frequency .
Advanced Research Questions
Q. How can researchers address discrepancies in detecting this compound between traditional clinical methods and advanced proteomic techniques?
Traditional methods like HPLC may miss this compound due to overlapping retention times with other variants. Advanced proteomic approaches, such as data-independent acquisition (DIA) mass spectrometry combined with customized variant databases, improve detection by targeting unique peptides (e.g., the mutated β68 leucine-to-proline residue). Method validation should include parallel testing of known samples using both HPLC and DIA to quantify sensitivity and specificity .
Q. What experimental strategies are recommended for studying the phenotypic expression of this compound in hypothetical homozygous states?
Since no homozygous cases have been reported, in vitro models (e.g., CRISPR-edited erythroid cell lines) can simulate homozygous conditions. Researchers should assess oxygen affinity, erythrocyte stability, and oxidative stress responses. Comparative studies with structurally similar hemoglobin variants (e.g., hemoglobin E) may provide mechanistic insights. Ethical review is essential when proposing synthetic homozygous models .
Q. How does the co-inheritance of this compound and glucose-6-phosphate dehydrogenase (G6PD) deficiency influence research design in hematological studies?
Co-inheritance studies require stratified sampling to isolate the effects of each mutation. Researchers should design case-control studies with four cohorts: Hb Woodville-only, G6PD deficiency-only, double heterozygotes, and controls. Phenotypic endpoints should include hemolytic triggers (e.g., drug exposure), redox balance markers, and enzyme activity assays. Statistical power calculations must account for the rarity of dual mutations .
Q. What proteomic workflows are most effective for identifying this compound in retrospective studies using archived blood samples?
Volumetric absorptive microsampling (VAMS) paired with automated peptide extraction and DIA mass spectrometry enables high-throughput analysis of dried blood spots. Custom spectral libraries should include hemoglobin variant sequences to improve peptide identification. Data reproducibility can be enhanced using internal standards (e.g., stable isotope-labeled hemoglobin peptides) .
Methodological Frameworks
- Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses, particularly for studies on rare variants .
- Data Contradictions : Employ triangulation by cross-validating results across multiple techniques (e.g., HPLC, PCR, mass spectrometry) to resolve diagnostic discrepancies .
- Genetic Counseling Studies : Integrate psychosocial questionnaires with genetic risk assessment to evaluate counseling efficacy in carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
